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Compound of Interest

Compound Name: Oct-7-enal

Cat. No.: B009835

For researchers, scientists, and drug development professionals, understanding the nuanced
differences in chemical reactivity between structurally related molecules is paramount for
predicting biological activity and designing novel therapeutics. This guide provides a detailed
comparison of the chemical reactivity of two unsaturated aldehydes: the aliphatic Oct-7-enal
and the aromatic cinnamaldehyde. By examining their structural features, electrophilicity, and
interactions with biological systems, we aim to provide a comprehensive resource supported by
experimental data.

Introduction to Oct-7-enal and Cinnamaldehyde

Oct-7-enal is an eight-carbon aliphatic aldehyde with a terminal double bond. Its reactivity is
primarily dictated by the aldehyde functional group and the isolated carbon-carbon double
bond. In contrast, cinnamaldehyde is an aromatic aldehyde featuring an a,3-unsaturated
carbonyl moiety, where the double bond is conjugated with both the aldehyde and a phenyl
group. This conjugation significantly influences its electronic properties and chemical reactivity.

Chemical Structure and Physicochemical Properties

A fundamental understanding of the chemical structure and physical properties of Oct-7-enal
and cinnamaldehyde is crucial for interpreting their reactivity. The table below summarizes key
physicochemical data for both compounds.
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Property Oct-7-enal Cinnamaldehyde
IUPAC Name oct-7-enal[1] (E)-3-phenylprop-2-enal
Molecular Formula CsH140[1] CoHsO

Molecular Weight 126.20 g/mol [1] 132.16 g/mol
Appearance Colorless liquid[2] Yellowish, oily liquid
Boiling Point 177.9 °C[2] 248 °C

Water Solubility 1.27 g/L at 20 °CJ[2] Slightly soluble

LogP 2.32[2] 1.9

Comparative Chemical Reactivity

The primary difference in the chemical reactivity of Oct-7-enal and cinnamaldehyde stems from
their electronic structures.

Oct-7-enal: The reactivity of Oct-7-enal is characterized by the independent reactions of its
two functional groups: the aldehyde and the terminal alkene. The aldehyde group is susceptible
to nucleophilic attack, oxidation, and reduction. The isolated double bond can undergo
electrophilic addition reactions. Due to the lack of conjugation between the aldehyde and the
double bond, the electronic influence of one group on the other is minimal.

Cinnamaldehyde: Cinnamaldehyde's conjugated system, encompassing the phenyl ring, the
carbon-carbon double bond, and the carbonyl group, creates a delocalized Tt-electron system.
This conjugation renders the [3-carbon of the double bond electrophilic, making
cinnamaldehyde a potent Michael acceptor.[3][4][5] This allows for 1,4-conjugate addition
reactions with soft nucleophiles, a reaction pathway not readily available to Oct-7-enal.
Aldehydes are generally more reactive than ketones due to less steric hindrance and a greater
partial positive charge on the carbonyl carbon.[6] Unsaturated aldehydes, particularly a,[3-
unsaturated aldehydes like cinnamaldehyde, exhibit enhanced reactivity due to the conjugated
system facilitating Michael addition.[7][8]

The following diagram illustrates the key reactive sites of both molecules.
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Reactive Sites of Oct-7-enal and Cinnamaldehyde
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A diagram illustrating the principal reactive sites on Oct-7-enal and cinnamaldehyde.

Biological Reactivity and Antimicrobial Effects

The differences in chemical reactivity translate to distinct biological activities. Both compounds
have been reported to possess antimicrobial properties, which are often linked to their ability to
react with cellular nucleophiles such as amino acid residues in proteins and enzymes.

A study investigating the in vitro antibacterial activity of several aliphatic aldehydes provides
insight into the structure-activity relationship. The table below summarizes the minimum
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inhibitory concentration (MIC) values for a series of (E)-2-alkenals, which are structurally
related to the reactive portion of cinnamaldehyde, against various bacterial strains. While data
for Oct-7-enal is not available, these values for other a,3-unsaturated aldehydes suggest that
the chain length influences antimicrobial potency.[9][10]

S. pheumoniae

S. aureus ATCC E. coli ATCC 10538
Compound ATCC 7070 (MIC

6538 (MIC pg/mL) (MIC pg/mL)

Hg/mL)

(E)-2-Hexenal 125 250 62.5
(E)-2-Heptenal 62.5 125 31.25
(E)-2-Octenal 31.25 62.5 15.6
(E)-2-Nonenal 15.6 31.25 7.8
(E)-2-Decenal 7.8 15.6 3.9
Cinnamaldehyde 250-500 500-1000 Not Reported

Note: Cinnamaldehyde MIC values are from separate studies and may not be directly
comparable due to different experimental conditions.

The data suggests that for linear a,3-unsaturated aldehydes, increasing the carbon chain
length enhances antibacterial activity against the tested strains.

Experimental Protocols

Determination of Minimum Inhibitory Concentration
(MIC)

A standardized method for determining the MIC of antimicrobial agents is the broth
microdilution method.

Objective: To determine the lowest concentration of a compound that inhibits the visible growth
of a microorganism.

Materials:
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e Test compounds (Oct-7-enal, cinnamaldehyde)

o Bacterial strains (e.g., S. aureus, E. coli)

e Mueller-Hinton Broth (MHB)

o 96-well microtiter plates

e Spectrophotometer

e Incubator

Procedure:

e Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

» Perform serial two-fold dilutions of the stock solution in MHB in the wells of a 96-well plate.

e Prepare a bacterial inoculum and adjust its turbidity to match a 0.5 McFarland standard.

 Dilute the bacterial suspension and add it to each well of the microtiter plate to achieve a
final concentration of approximately 5 x 105> CFU/mL.

e Include a positive control (bacteria in MHB without the test compound) and a negative
control (MHB only).

 Incubate the plates at 37°C for 18-24 hours.

e The MIC is determined as the lowest concentration of the compound at which no visible
bacterial growth is observed.
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Workflow for MIC Determination
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A simplified workflow for determining the Minimum Inhibitory Concentration (MIC).

Signaling Pathway Interactions of Cinnamaldehyde

Cinnamaldehyde has been shown to modulate several key signaling pathways involved in
inflammation and cell survival, primarily due to its electrophilic nature and ability to form
covalent adducts with proteins.

NF-kB Signaling Pathway

The Nuclear Factor-kappa B (NF-kB) pathway is a central regulator of inflammation.
Cinnamaldehyde has been reported to inhibit NF-kB activation. It is proposed that
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cinnamaldehyde can directly modify components of the IkB kinase (IKK) complex or other
upstream signaling molecules, preventing the phosphorylation and subsequent degradation of

IKkBa. This retains NF-kB in the cytoplasm and prevents the transcription of pro-inflammatory
genes.
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Inhibition of NF-kB Pathway by Cinnamaldehyde
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A diagram showing the inhibitory effect of cinnamaldehyde on the NF-kB signaling pathway.
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PI3K/AKT Signaling Pathway

The Phosphatidylinositol 3-kinase (PI3K)/AKT pathway is critical for cell survival, proliferation,
and growth. Some studies suggest that cinnamaldehyde can also modulate this pathway,
although the effects appear to be cell-type dependent, with reports of both activation and
inhibition. For example, in some cancer cell lines, cinnamaldehyde has been shown to inhibit
the PISK/AKT pathway, leading to apoptosis.

Conclusion

In summary, while both Oct-7-enal and cinnamaldehyde are unsaturated aldehydes, their
chemical and biological reactivities differ significantly. Cinnamaldehyde's a,-unsaturated
nature and conjugation with a phenyl ring make it a potent Michael acceptor, a property that is
absent in Oct-7-enal. This key structural difference likely underlies the more extensively
documented and diverse biological activities of cinnamaldehyde, including its interactions with
key signaling pathways like NF-kB. While Oct-7-enal also exhibits antimicrobial properties, a
more detailed understanding of its chemical reactivity and biological targets requires further
investigation. This comparative guide highlights the importance of subtle structural variations in
determining the chemical reactivity and potential therapeutic applications of small molecules.
Further quantitative experimental studies on Oct-7-enal are warranted to enable a more direct
and comprehensive comparison with cinnamaldehyde.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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